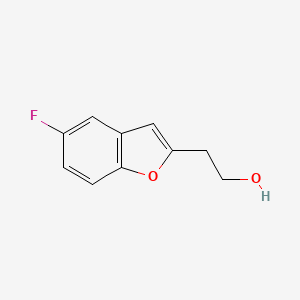
2-(5-Fluoro-1-benzofuran-2-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Fluoro-1-benzofuran-2-yl)ethan-1-ol is a chemical compound that belongs to the class of benzofuran derivatives.
Métodos De Preparación
The synthesis of 2-(5-Fluoro-1-benzofuran-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-hydroxybenzaldehyde.
Cyclization: The aldehyde undergoes cyclization to form the benzofuran ring.
Reduction: The benzofuran derivative is then reduced to obtain the desired ethan-1-ol compound.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Advanced techniques such as catalytic hydrogenation and the use of specific reagents can be employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
2-(5-Fluoro-1-benzofuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the benzofuran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(5-Fluoro-1-benzofuran-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its benzofuran core structure.
Material Science: The compound’s unique properties make it suitable for use in organic electronics and photonics.
Biological Research: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(5-Fluoro-1-benzofuran-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound’s benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-(5-Fluoro-1-benzofuran-2-yl)ethan-1-ol can be compared with other benzofuran derivatives, such as:
2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
2-(5-Chloro-1-benzofuran-2-yl)ethan-1-ol: Contains a chlorine atom instead of fluorine.
2-(5-Methyl-1-benzofuran-2-yl)ethan-1-ol: Has a methyl group instead of a halogen.
The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets .
Propiedades
Fórmula molecular |
C10H9FO2 |
|---|---|
Peso molecular |
180.17 g/mol |
Nombre IUPAC |
2-(5-fluoro-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H9FO2/c11-8-1-2-10-7(5-8)6-9(13-10)3-4-12/h1-2,5-6,12H,3-4H2 |
Clave InChI |
XFKADHQXSDTAGX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)C=C(O2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


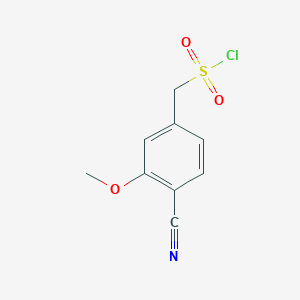
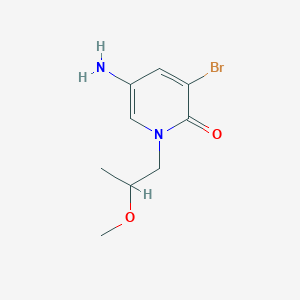

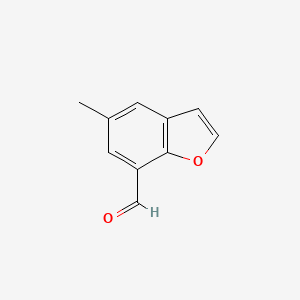

![4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol](/img/structure/B13316647.png)
![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)
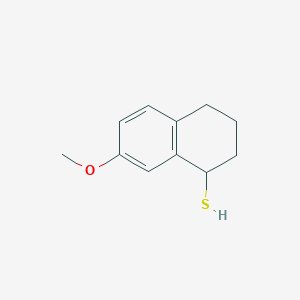
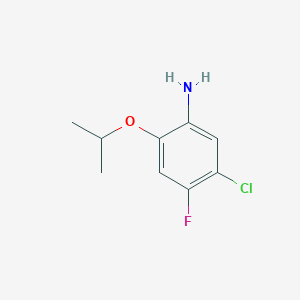
amine](/img/structure/B13316679.png)
![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
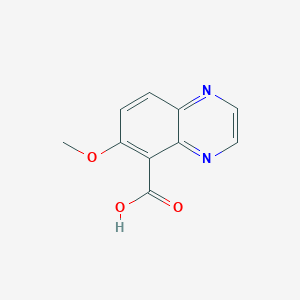
![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)
